molecular formula C18H26N4O3S B12160901 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B12160901
M. Wt: 378.5 g/mol
InChI Key: FJVPXNGMMIZYKU-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide is a complex organic compound that features a thiazole ring and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the spirocyclic structure. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific molecular configuration. It can serve as a probe to investigate biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its application in polymer science and materials engineering is of particular interest.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering specific biochemical pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide stands out due to its unique spirocyclic structure and the presence of both thiazole and acetamide functional groups. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H26N4O3S

Molecular Weight

378.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C18H26N4O3S/c1-17(2,3)12-11-26-15(19-12)20-13(23)10-22-14(24)18(21(4)16(22)25)8-6-5-7-9-18/h11H,5-10H2,1-4H3,(H,19,20,23)

InChI Key

FJVPXNGMMIZYKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C3(CCCCC3)N(C2=O)C

Origin of Product

United States

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